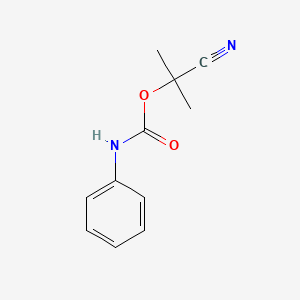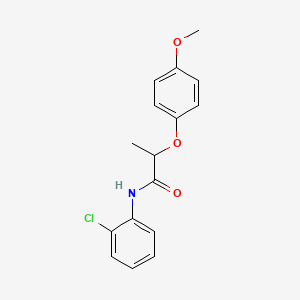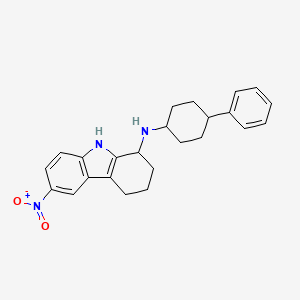
1-cyano-1-methylethyl phenylcarbamate
説明
1-cyano-1-methylethyl phenylcarbamate, also known as CIPC, is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. CIPC has a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
1-cyano-1-methylethyl phenylcarbamate is a potent inhibitor of protein phosphatases, which are enzymes that remove phosphate groups from proteins. By inhibiting protein phosphatases, 1-cyano-1-methylethyl phenylcarbamate can modulate the activity of various signaling pathways in cells. This can lead to changes in cell function, gene expression, and ultimately, physiological processes.
Biochemical and Physiological Effects:
1-cyano-1-methylethyl phenylcarbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and protect against oxidative stress-induced cell damage. 1-cyano-1-methylethyl phenylcarbamate has also been shown to modulate the activity of various signaling pathways involved in cell growth, differentiation, and survival.
実験室実験の利点と制限
One advantage of using 1-cyano-1-methylethyl phenylcarbamate in lab experiments is its potency as a protein phosphatase inhibitor. This allows for precise modulation of signaling pathways and can lead to more accurate results. However, 1-cyano-1-methylethyl phenylcarbamate can also have off-target effects, which can complicate data interpretation. Additionally, 1-cyano-1-methylethyl phenylcarbamate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 1-cyano-1-methylethyl phenylcarbamate. One area of interest is the development of more selective protein phosphatase inhibitors that can target specific signaling pathways. Another area of interest is the use of 1-cyano-1-methylethyl phenylcarbamate in drug discovery, as it has been shown to enhance the activity of certain drugs. Additionally, 1-cyano-1-methylethyl phenylcarbamate may have potential therapeutic applications in the treatment of cancer and other diseases. Further research is needed to fully understand the potential of 1-cyano-1-methylethyl phenylcarbamate in these areas.
In conclusion, 1-cyano-1-methylethyl phenylcarbamate is a valuable tool in scientific research with a wide range of applications. Its potency as a protein phosphatase inhibitor allows for precise modulation of signaling pathways, but its off-target effects and toxicity can complicate data interpretation. Future research will continue to explore the potential of 1-cyano-1-methylethyl phenylcarbamate in drug discovery and therapeutic applications.
合成法
1-cyano-1-methylethyl phenylcarbamate can be synthesized by reacting phenyl isocyanate with 2-chloro-2-methylpropane in the presence of a base. The resulting compound is then treated with cyanide to yield 1-cyano-1-methylethyl phenylcarbamate. The synthesis of 1-cyano-1-methylethyl phenylcarbamate is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-cyano-1-methylethyl phenylcarbamate is widely used in scientific research as a tool to study various biochemical and physiological processes. It has been used to study the effects of oxidative stress on cells, the role of calcium signaling in cell function, and the mechanisms of action of various drugs. 1-cyano-1-methylethyl phenylcarbamate has also been used to investigate the role of protein phosphorylation in signal transduction pathways.
特性
IUPAC Name |
2-cyanopropan-2-yl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-11(2,8-12)15-10(14)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHMRCAOOQCCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958061 | |
| Record name | 2-Cyanopropan-2-yl hydrogen phenylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3686-18-8 | |
| Record name | NSC44019 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyanopropan-2-yl hydrogen phenylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CYANO-1-METHYLETHYL N-PHENYLCARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)
![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)
![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107319.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5107338.png)